molecular formula C12H15N3 B153895 3-Piperidin-4-YL-1H-indazole CAS No. 133455-10-4

3-Piperidin-4-YL-1H-indazole

Cat. No. B153895
CAS RN: 133455-10-4
M. Wt: 201.27 g/mol
InChI Key: NXXBDKOYTAXAKM-UHFFFAOYSA-N
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Description

3-Piperidin-4-YL-1H-indazole is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It has a molecular formula of C12H15N3 .


Synthesis Analysis

The synthesis of 3-Piperidin-4-YL-1H-indazole and its derivatives often involves the reaction of indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine . The synthetic derivatives of indazoles often face problems with low yield .


Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Scientific Research Applications

Anti-inflammatory Agents

Indazole derivatives have been explored for their potential as anti-inflammatory agents. The search for new drugs in this category often leads to the synthesis and testing of indazole derivatives. For instance, certain indazole compounds have shown high anti-inflammatory activity with minimal ulcerogenic potential . This suggests that 3-Piperidin-4-YL-1H-indazole could be synthesized and evaluated for similar properties, potentially leading to the development of new anti-inflammatory medications.

Antimicrobial Activity

The indazole nucleus has been associated with antimicrobial properties. Research has indicated that indazole derivatives can be effective against a variety of microbial strains . As such, 3-Piperidin-4-YL-1H-indazole could be synthesized with specific substituents to enhance its antimicrobial efficacy, which could be beneficial in treating infections caused by resistant bacteria.

Anti-HIV Properties

Indazole derivatives have also been studied for their anti-HIV activity. The development of new compounds with potential to inhibit HIV is a critical area of research, and indazole derivatives have shown promise in this field . 3-Piperidin-4-YL-1H-indazole could be modified to improve its potency and selectivity towards HIV-related targets.

Anticancer Applications

Indazole derivatives have been evaluated for their antineoplastic activity against various human cancer cell lines. New derivatives synthesized for this purpose have shown in vitro antiproliferative activity . Therefore, 3-Piperidin-4-YL-1H-indazole could be a candidate for the development of new anticancer drugs, following further research and testing.

Hypoglycemic Effects

The indazole moiety has been linked to hypoglycemic effects, which could be beneficial in the treatment of diabetes. By synthesizing specific derivatives of 3-Piperidin-4-YL-1H-indazole, it may be possible to develop new drugs that can help regulate blood sugar levels .

Antiprotozoal Activity

Research into indazole derivatives has also included their use as antiprotozoal agents. These compounds could potentially be used to treat diseases caused by protozoan parasites . 3-Piperidin-4-YL-1H-indazole could be explored for its effectiveness against protozoal infections, contributing to the treatment of diseases such as malaria.

Antihypertensive Effects

Indazole derivatives have been investigated for their potential as antihypertensive agents. The development of new blood pressure-lowering drugs is an ongoing need, and indazole derivatives could play a role in this field . 3-Piperidin-4-YL-1H-indazole might be studied for its cardiovascular effects, particularly in the management of hypertension.

Other Pharmacological Activities

Apart from the applications mentioned above, indazole derivatives exhibit a range of other pharmacological activities, including antifungal, antibacterial, and antiarrhythmic effects . This broad spectrum of activities provides numerous opportunities for the application of 3-Piperidin-4-YL-1H-indazole in scientific research and drug development.

Future Directions

Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research may focus on improving the yield of synthetic derivatives of indazoles .

properties

IUPAC Name

3-piperidin-4-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBDKOYTAXAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554735
Record name 3-(Piperidin-4-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-4-YL-1H-indazole

CAS RN

133455-10-4
Record name 3-(Piperidin-4-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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